"Tri(methyl) Phosphite-d9" chemical properties
"Tri(methyl) Phosphite-d9" chemical properties
An In-depth Technical Guide to Tri(methyl) Phosphite-d9
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Deuteration in Phosphorus Chemistry
In the landscape of modern chemical research, isotopic labeling is a cornerstone technique for elucidating reaction mechanisms, quantifying analytes with precision, and enhancing the metabolic stability of pharmacologically active compounds.[1][2] Tri(methyl) phosphite-d9 (Tris(trideuteriomethyl) phosphite), the deuterated analog of trimethyl phosphite, emerges as a specialized and powerful tool for researchers, scientists, and drug development professionals. Its utility stems from the strategic replacement of all nine protium atoms on its methyl groups with deuterium. This seemingly subtle modification has profound implications, rendering the molecule "silent" in standard ¹H NMR spectroscopy while preserving the fundamental reactivity of the phosphite functional group.
This guide provides an in-depth exploration of the core chemical properties, applications, and handling protocols for Tri(methyl) Phosphite-d9. Moving beyond a simple data sheet, we will delve into the causality behind its applications, offering field-proven insights into its use as a mechanistic probe, a synthetic building block, and a high-precision internal standard.
Core Physicochemical Properties
The replacement of hydrogen with deuterium, its heavier isotope, imparts a slight but measurable increase in molecular weight without significantly altering the compound's general physical characteristics, such as its liquid state at room temperature or its pungent odor.[3][4] The fundamental electronic structure and, consequently, its reactivity as a trivalent phosphorus compound remain largely unchanged.
Data Presentation: Key Properties of Tri(methyl) Phosphite-d9
| Property | Value | Source(s) |
| Chemical Name | Tris(trideuteriomethyl) phosphite | [5] |
| Synonyms | Tri(methyl) Phosphite-d9 | [5][6] |
| CAS Number | 96201-07-9 | [5][6][7] |
| Molecular Formula | C₃D₉O₃P | [6][7] |
| Molecular Weight | 133.13 g/mol | [5][6] |
| Exact Mass | 133.08542186 Da | [5] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Pungent, distinctive | [3][4][8] |
| Boiling Point | ~111-112 °C (for non-deuterated) | [3][8] |
| Density | ~1.052 g/mL at 25 °C (for non-deuterated) | [3][8] |
| Solubility | Reacts with water; soluble in many organic solvents. | [3][4] |
Note: Some physical properties like boiling point and density are listed for the non-deuterated analog, Trimethyl Phosphite (CAS 121-45-9), as they are expected to be very similar.
Synthesis and Spectroscopic Characterization
Synthetic Rationale
The synthesis of Tri(methyl) phosphite-d9 logically follows the established methods for its non-deuterated counterpart, with the crucial substitution of methanol with its deuterated version, methanol-d4 (CD₃OD).[9] A common industrial method involves the reaction of phosphorus trichloride (PCl₃) with an alcohol in the presence of an acid scavenger, such as a tertiary amine (e.g., N,N-dimethylaniline), to neutralize the HCl byproduct.[10][11][12]
Reaction: PCl₃ + 3 CD₃OD + 3 R₃N → P(OCD₃)₃ + 3 R₃N·HCl
The choice of a tertiary amine is critical as it efficiently scavenges protons without possessing reactive N-H bonds that could lead to side products. Careful control of temperature is essential due to the exothermic nature of the reaction.[13] Subsequent purification via filtration to remove the amine hydrochloride salt, followed by distillation, yields the final high-purity product.[10]
Spectroscopic Signature
The true value of Tri(methyl) Phosphite-d9 lies in its unique spectroscopic properties.
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¹H NMR: In a highly pure sample, the ¹H NMR spectrum is expected to be "blank," devoid of the characteristic doublet seen for trimethyl phosphite. This absence of proton signals makes it an ideal internal standard or a component in deuterated solvent systems for sensitive ¹H NMR experiments.
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³¹P NMR: The phosphorus-31 nucleus remains active. In a proton-decoupled ³¹P NMR spectrum, a single sharp resonance is expected. If proton coupling were present, the signal would be a multiplet due to coupling with the nine deuterium atoms (a nonuplet, though likely unresolved).
-
¹³C NMR: The carbon signal will be coupled to deuterium, resulting in a multiplet, and will appear at a chemical shift very similar to its non-deuterated analog.
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Mass Spectrometry: The molecular ion peak in mass spectrometry will confirm the isotopic enrichment, appearing at an m/z corresponding to its increased molecular weight (133.13).[5][6]
Key Applications in Research and Development
High-Precision Internal Standard for Quantitative NMR (qNMR)
Causality: The primary challenge in qNMR is finding an internal standard with signals that do not overlap with the analyte of interest. Tri(methyl) Phosphite-d9 is an exceptional candidate because it is invisible in the ¹H NMR spectrum, eliminating any possibility of signal overlap. However, it contains a phosphorus atom, allowing for accurate quantification of the standard itself via ³¹P NMR. This dual-spectroscopic nature enables a highly reliable two-step quantification process.
Workflow for qNMR using Tri(methyl) Phosphite-d9
Caption: The Michaelis-Arbuzov reaction pathway using Tri(methyl) Phosphite-d9.
Synthesis of Deuterated Building Blocks
Causality: In drug development, selective deuteration of a molecule, particularly at metabolically active sites (a "deuterium switch"), can slow down its rate of metabolism. [1][9]This is due to the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes than a C-H bond. Tri(methyl) Phosphite-d9 can be used as a reagent to introduce -OCD₃ or, through reactions like the Arbuzov reaction, -P(=O)(OCD₃)₂ moieties into complex molecules, creating novel deuterated drug candidates. [9]
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for the deuterated compound is limited, it must be handled with the same precautions as its non-deuterated analog, trimethyl phosphite, which is a flammable, harmful, and irritating substance. [14][15][16]
-
Handling:
-
Always handle Tri(methyl) Phosphite-d9 in a well-ventilated chemical fume hood. [14][15][17] * Wear appropriate personal protective equipment (PPE), including nitrile or rubber gloves, chemical safety goggles, and a lab coat. [14][17] * Use non-sparking tools and ground all equipment when transferring, as the compound is flammable with a low flash point. [14][15][18] * Avoid contact with skin and eyes and prevent inhalation of its pungent vapors. [14][18]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [14] * The compound is sensitive to air and moisture. [14]It reacts with water, hydrolyzing to form dimethyl phosphite and methanol-d4. [8]Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [14][18] * Store away from incompatible materials such as strong oxidizing agents and strong bases. [14][15]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not flush down the drain. [18]
-
Conclusion
Tri(methyl) Phosphite-d9 is far more than a simple deuterated solvent component. It is a precision tool that empowers researchers to conduct high-fidelity quantitative analyses, unravel complex reaction mechanisms, and synthesize novel deuterated molecules with potentially enhanced pharmaceutical properties. Its strategic value lies in the silent nature of its deuterium atoms in ¹H NMR, combined with the retained and versatile reactivity of the phosphite core. By understanding its fundamental properties and applying the rigorous protocols outlined in this guide, scientists can fully leverage the unique advantages that Tri(methyl) Phosphite-d9 offers in the pursuit of chemical innovation and discovery.
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